molecular formula C21H30N2O3 B2932660 4-(4-Cyclohexylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 306730-40-5

4-(4-Cyclohexylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No.: B2932660
CAS No.: 306730-40-5
M. Wt: 358.482
InChI Key: GTQYSWJELWJMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cyclohexylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a cyclohexylphenyl group attached to a butanoic acid core, with a piperazine ring substituted at the 2-position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-cyclohexylphenylacetic acid and 4-methylpiperazine.

  • Reaction Steps: The acetic acid derivative undergoes a series of reactions, including esterification, amidation, and cyclization, to form the final product.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the functional groups.

  • Substitution: Substitution reactions at the piperazine ring can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and aldehydes.

  • Reduction: Alcohols and amines.

  • Substitution: Piperazine derivatives with different substituents.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the context of its application and the specific derivatives involved.

Comparison with Similar Compounds

  • 4-(4-Cyclohexylphenyl)butanoic acid

  • 2-(4-Methylpiperazin-1-yl)butanoic acid

  • Piperazine derivatives

Uniqueness: The presence of both the cyclohexylphenyl group and the piperazine ring makes this compound unique compared to its analogs. This combination provides distinct chemical and biological properties that can be leveraged in various applications.

This comprehensive overview highlights the significance of 4-(4-Cyclohexylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid in scientific research and industry. Its versatile synthesis methods, diverse chemical reactions, and broad applications make it a valuable compound in multiple fields.

Properties

IUPAC Name

4-(4-cyclohexylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-22-11-13-23(14-12-22)19(21(25)26)15-20(24)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h7-10,16,19H,2-6,11-15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQYSWJELWJMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CC(=O)C2=CC=C(C=C2)C3CCCCC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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